molecular formula C104H183N41O30S2 B132954 GD-6 Peptide CAS No. 141627-61-4

GD-6 Peptide

Cat. No.: B132954
CAS No.: 141627-61-4
M. Wt: 2552 g/mol
InChI Key: NETAVRUBICKBPB-IOQQUYLGSA-N
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Description

GD-6 Peptide, also known as this compound, is a useful research compound. Its molecular formula is C104H183N41O30S2 and its molecular weight is 2552 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Key Properties

  • Amino Acid Sequence : KQNCLSSRASFRGCVRNLRLSR
  • Molecular Weight : Approximately 2.5 kDa
  • Source : Derived from the carboxy-terminal region of the laminin A chain.

Cell Adhesion and Migration

GD-6 peptide has been shown to facilitate cell attachment to laminin-coated surfaces while inhibiting adhesion to other matrix proteins. This property is vital for understanding cell migration in tissue repair and development.

Case Study: Integrin Binding

In a study, this compound was utilized to identify binding sites within laminin for the alpha 3 beta 1 integrin receptor. The results indicated that GD-6 significantly inhibited cell adhesion to laminin-coated surfaces, demonstrating its potential as a therapeutic agent in conditions where modulation of cell adhesion is required .

Cancer Therapy

This compound has been investigated for its immunomodulatory effects, particularly in enhancing T cell responses against tumors.

Case Study: Immunomodulation in Melanoma

Research demonstrated that a gD-derived peptide (Pep(2)), based on GD-6, increased activated T cells' proliferation and enhanced their cytotoxic effects on melanoma cells. This suggests that GD-6 peptides may serve as adjuvants in cancer immunotherapy by disrupting inhibitory immune checkpoints .

Drug Delivery Systems

This compound plays a role in developing peptide-based drug delivery systems due to its ability to form stable nanostructures.

Table: Characteristics of Peptide-Based Drug Delivery Systems

FeatureDescription
Self-Assembly Forms micelles or nanofibers for drug encapsulation
Targeting Capability Can be modified for specific cell targeting
Release Mechanism Stimuli-responsive release based on pH or enzymatic activity
Applications Cancer therapy, gene delivery

Peptide-based systems utilizing GD-6 have shown promise in delivering hydrophobic drugs effectively while maintaining biocompatibility .

Imaging Techniques

This compound has been explored as a component in MRI contrast agents, enhancing imaging resolution for tumor detection.

Case Study: MRI Contrast Agent Development

A study focused on a peptide-targeted MRI contrast agent using GD-6 showed improved specificity for prostate tumors in animal models, indicating its potential utility in diagnostic imaging .

Properties

CAS No.

141627-61-4

Molecular Formula

C104H183N41O30S2

Molecular Weight

2552 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C104H183N41O30S2/c1-49(2)36-62(86(161)130-58(25-17-33-122-102(114)115)83(158)134-63(37-50(3)4)87(162)141-70(45-148)93(168)133-61(99(174)175)27-19-35-124-104(118)119)135-90(165)66(40-75(108)151)138-84(159)59(26-18-34-123-103(116)117)132-98(173)78(52(7)8)145-97(172)72(47-176)127-77(153)42-125-81(156)56(23-15-31-120-100(110)111)129-89(164)65(39-54-20-11-10-12-21-54)137-94(169)68(43-146)140-79(154)53(9)126-82(157)57(24-16-32-121-101(112)113)131-92(167)69(44-147)143-95(170)71(46-149)142-88(163)64(38-51(5)6)136-96(171)73(48-177)144-91(166)67(41-76(109)152)139-85(160)60(28-29-74(107)150)128-80(155)55(106)22-13-14-30-105/h10-12,20-21,49-53,55-73,78,146-149,176-177H,13-19,22-48,105-106H2,1-9H3,(H2,107,150)(H2,108,151)(H2,109,152)(H,125,156)(H,126,157)(H,127,153)(H,128,155)(H,129,164)(H,130,161)(H,131,167)(H,132,173)(H,133,168)(H,134,158)(H,135,165)(H,136,171)(H,137,169)(H,138,159)(H,139,160)(H,140,154)(H,141,162)(H,142,163)(H,143,170)(H,144,166)(H,145,172)(H,174,175)(H4,110,111,120)(H4,112,113,121)(H4,114,115,122)(H4,116,117,123)(H4,118,119,124)/t53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,78-/m0/s1

InChI Key

NETAVRUBICKBPB-IOQQUYLGSA-N

SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N

Key on ui other cas no.

141627-61-4

sequence

KQNCLSSRASFRGCVRNLRLSR

Synonyms

GD-6 peptide
laminin-derived peptide, GD-6

Origin of Product

United States

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